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Compound of Interest

5-(Cyclopropylmethoxy)-2-
Compound Name:

fluoropyridine
CAS No.: 213765-91-4
Cat. No.: B3116039

Get Quote

Executive Summary

5-(Cyclopropylmethoxy)-2-fluoropyridine (CoH10FNO) is a functionalized pyridine derivative.
Its mass spectral signature is defined by the competition between the stability of the fluorinated
heteroaromatic ring and the lability of the cyclopropylmethyl ether linkage.

Unlike simple alkoxy pyridines, the cyclopropyl group introduces a unique "clock™ mechanism—
the rapid ring-opening rearrangement of the cyclopropylmethyl radical/cation—which serves as
a diagnostic marker in MS/MS analysis. This guide compares its fragmentation against
structural analogs to highlight specific identification protocols.

Molecular Profile & Properties[1][2][3][4]
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Property Data

IUPAC Name 5-(Cyclopropylmethoxy)-2-fluoropyridine
Molecular Formula CoH10FNO

Exact Mass (Monoisotopic) 167.0746 Da

Molecular Weight 167.18 g/mol

Fluoropyridine (EWG*), Ether Linkage,

Key Functional Groups )
Cyclopropyl Ring

Predicted LogP ~2.2 (Lipophilic)

*EWG: Electron Withdrawing Group

Fragmentation Mechanism Analysis

The ionization of 5-(Cyclopropylmethoxy)-2-fluoropyridine (typically via Electron lonization,
El, or ESI+) triggers specific bond cleavages driven by the stability of the resulting ions.

Primary Fragmentation Pathways
Pathway A: Ether Cleavage (Formation of the Pyridinol lon)

The most energetically favorable pathway involves the cleavage of the C(alkyl)-O bond.

e Mechanism: Heterolytic cleavage generates the stable 5-hydroxy-2-fluoropyridine cation
radical (or protonated form in ESI) and a neutral cyclopropylmethyl radical.

e Diagnostic lon:m/z 112 (in EI) or m/z 113 (in ESI, [ArOH+H]*).

« Significance: This is often the Base Peak (100% abundance) in El spectra of aryl ethers, as
the aromatic ring stabilizes the radical cation.

Pathway B: Cyclopropylmethyl Cation Formation (The "Signature")

Alternatively, the charge may reside on the alkyl chain.

e Mechanism: The C-O bond breaks, retaining the positive charge on the alkyl group.
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» Diagnostic lon:m/z 55 (CaH7).

o Rearrangement: The cyclopropylmethyl cation rapidly rearranges to the cyclobutyl or
homoallyl cation. A strong peak at m/z 55 is a hallmark of cyclopropyl-containing aliphatic
chains.

Pathway C: Ring Contraction & CO Loss

Following the formation of the pyridinol ion (m/z 112), the phenolic oxygen typically drives a
ring contraction.

e Mechanism: Loss of Carbon Monoxide (CO, 28 Da).[1]
e Diagnostic lon:m/z 84 (derived from 112 - 28).

e Secondary Loss: Subsequent loss of HF (20 Da) or HCN (27 Da) from the pyridine ring leads
to lower mass fragments (m/z 64 or 57).

Visualization of Fragmentation Pathways[6][7]
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Figure 1: Predicted fragmentation tree for 5-(Cyclopropylmethoxy)-2-fluoropyridine (El

Source).

Comparative Analysis: Alternatives & Analogs

To validate the identity of this compound, it is crucial to compare its spectral footprint against

structural analogs.

Comparison 1: vs. 5-Methoxy-2-fluoropyridine

» Alternative: A simpler ether with a methyl group instead of cyclopropylmethyl.

« Differentiating Factor:

o Target (Cyclopropyl): Shows m/z 55 (CsH~*) and a loss of 55 Da (M-55).
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o Alternative (Methoxy): Shows m/z 15 (CHs*) or loss of 15 Da/30 Da (Formaldehyde). It
lacks the m/z 55 signature.

e Conclusion: The presence of m/z 55 is the " go/no-go " signal for the cyclopropyl chain.

Comparison 2: vs. 5-(Cyclopropylmethoxy)-pyridine
(Non-fluorinated)

o Alternative: The same ether chain without the fluorine atom at position 2.
 Differentiating Factor:
o Target (Fluorinated): Molecular ion at m/z 167. Pyridinol fragment at m/z 112.

o Alternative (Non-fluorinated): Molecular ion at m/z 151 (167 - 16 mass units). Pyridinol
fragment at m/z 96.

o Conclusion: The mass shift of exactly +18 Da (F vs H replacement) is consistent across the
molecular ion and the aromatic fragments, confirming the fluorine substitution.

Summary Table of Diagnostic lons

Molecular lon Base Peak Key Low-Mass Neutral Loss
Compound . ]
(M+) Candidate lon Signature
5-
(Cyclopropylmet ]
167 112 (ArOH™) 55 (CaH7%) -55 (Alkyl radical)
hoxy)-2-
fluoropyridine
5-Methoxy-2- 97 (Loss of
- 127 15 (CHs™) -30 (CH20)
fluoropyridine CH20)
5-
(Cyclopropylmet 149 94 (ArOH™) 55 (CaH7%) -55 (Alkyl radical)

hoxy)-pyridine

Experimental Protocol for Identification
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This protocol is designed for researchers synthesizing this intermediate or screening libraries.

A. Sample Preparation

» Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
e Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50) for ESI.

o Blank: Prepare a solvent blank to rule out background phthalates (m/z 149) which can
interfere with non-fluorinated analogs.

B. MS Acquisition Parameters (Generic Q-TOF/Orbitrap)

 lonization: Electrospray lonization (ESI) - Positive Mode.[1]
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V (Keep low to preserve Molecular lon).

e Collision Energy (MS/MS): Ramp 15-35 eV.

C. Data Validation Steps (Self-Validating Logic)

e Check M+: Is there a peak at 167.07?
o If No: Check for adducts ([M+Na]* = 189.06).

o Check F-Pattern: Fluorine is monoisotopic. There should be no M+2 isotope peak
characteristic of Cl or Br.

o Confirm Ether: Apply MS/MS to m/z 167.
o Pass Criteria: Observation of m/z 113 (Protonated Pyridinol) and m/z 55.

o Fail Criteria: Loss of only 15 (Methyl) suggests incorrect alkylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Comparison Guide: Mass Spectrometry of 5-
(Cyclopropylmethoxy)-2-fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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